Lower Calculated Lipophilicity vs. the 2-(Difluoromethoxy)-4-nitro Regioisomer
The 4-difluoromethoxy-3-nitro substitution pattern confers a measurably lower computed LogP than the 2-difluoromethoxy-4-nitro regioisomer. The target compound returns a consensus LogP of 1.94 on ChemSrc and an XLogP3-AA of 2.5 on PubChem [1]. In contrast, the 2,4-analog methyl 2-(difluoromethoxy)-4-nitrobenzoate shows a higher LogP of 2.69 (Fluorochem) and 2.13 (ChemSrc) .
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 1.94 (ChemSrc) / XLogP3-AA 2.5 (PubChem) |
| Comparator Or Baseline | Methyl 2-(difluoromethoxy)-4-nitrobenzoate: LogP 2.69 (Fluorochem) / 2.13 (ChemSrc) |
| Quantified Difference | ΔLogP = 0.19–0.75 units (target less lipophilic depending on the source pair) |
| Conditions | Computed LogP values (XLogP3, ChemSrc consensus, or Fluorochem internal algorithm); no experimental shake-flask data available |
Why This Matters
A lower LogP translates to higher aqueous solubility and potentially reduced non-specific protein binding, which can improve handling in aqueous reaction media and influence early pharmacokinetic profiling in medicinal chemistry campaigns.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 43449020, Methyl 4-(difluoromethoxy)-3-nitrobenzoate. https://pubchem.ncbi.nlm.nih.gov/compound/1154278-25-7 (accessed 2026-04-24). View Source
